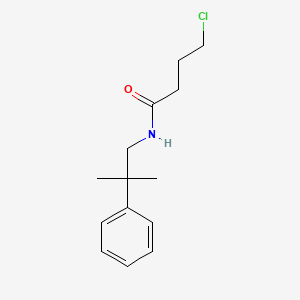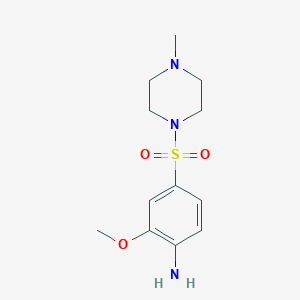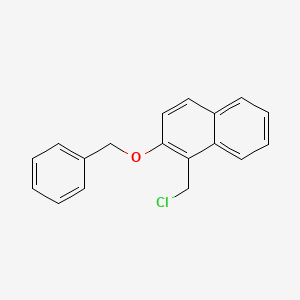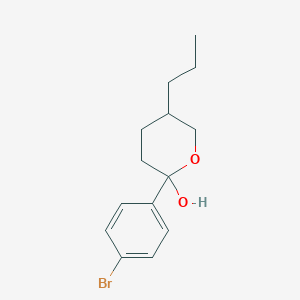
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbenzoic acid and cyclopropylmethylamine.
Amidation Reaction: The 2-ethylbenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with cyclopropylmethylamine to form the desired benzamide.
Amination: The final step involves the introduction of the amino group at the 5-position of the benzamide ring. This can be achieved through various methods, including nitration followed by reduction or direct amination using suitable reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The amino group at the 5-position can participate in substitution reactions with electrophiles, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-amino-N-(methyl)-2-ethylbenzamide
- 5-amino-N-(ethyl)-2-ethylbenzamide
- 5-amino-N-(propyl)-2-ethylbenzamide
Comparison
Compared to its similar compounds, 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide is unique due to the presence of the cyclopropylmethyl group. This group can impart different steric and electronic properties, influencing the compound’s reactivity and interaction with biological targets. The cyclopropylmethyl group can also enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide |
InChI |
InChI=1S/C13H18N2O/c1-2-10-5-6-11(14)7-12(10)13(16)15-8-9-3-4-9/h5-7,9H,2-4,8,14H2,1H3,(H,15,16) |
InChI-Schlüssel |
VQQZQZHRYOAAAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)N)C(=O)NCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(hydroxymethyl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13876093.png)

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13876099.png)








![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)


